Benzene-1,3,5-triyltriboronic acid
Description
Significance as a Trifunctional Building Block for Porous Crystalline Materials
The defining feature of Benzene-1,3,5-triyltriboronic acid is its role as a trifunctional, or tritopic, node. This means it can connect to three other molecular units simultaneously, directing the formation of a two-dimensional (2D) or three-dimensional (3D) network. ossila.comtcichemicals.com This directional bonding approach is the essence of creating porous crystalline materials with high precision and predictability. The resulting materials, such as COFs and MOFs, are characterized by their ordered structures, permanent porosity, and large internal surface areas, making them suitable for a wide array of applications. tcichemicals.comresearchgate.net
The boronic acid groups offer versatile reactivity. They can undergo self-condensation through dehydration to form highly stable six-membered boroxine (B1236090) rings or react with diols to create five-membered boronate ester linkages. ossila.comtcichemicals.com This reactivity was foundational in the development of the first COFs, demonstrating the power of boronic acid chemistry to yield crystalline, porous organic materials. tcichemicals.comunt.edu Furthermore, these groups can participate in Suzuki cross-coupling reactions, further expanding the synthetic possibilities for creating complex, conjugated frameworks. ossila.com
Overview of its Role in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Research
This compound is a crucial linker molecule in the synthesis of both COFs and MOFs, where it helps form the vertices of the resulting porous networks. ossila.com
In Covalent Organic Frameworks (COFs) , the entire structure is built upon strong covalent bonds between light elements. This compound is a classic building block in this context. The reversible nature of the boroxine and boronate ester bond formation is key to the "error-checking" mechanism that allows for the formation of highly crystalline structures rather than amorphous polymers. rsc.org For instance, the co-condensation of a boronic acid linker with a catechol-containing molecule results in boronic ester-based COFs, which are noted for their good crystallinity and high thermal stability. tcichemicals.com Research has demonstrated the synthesis of a conjugated COF from this compound and dibromoanthraquinone (B81947), which was developed for use in sodium-ion battery cathodes and exhibited a high capacity. ossila.com
In Metal-Organic Frameworks (MOFs) , organic linkers are connected by metal ions or clusters. While the carboxylic acid analogue, Trimesic acid (Benzene-1,3,5-tricarboxylic acid), is a more common linker in MOF chemistry, this compound offers unique reactivity. wikipedia.org It has been used to construct novel MOF structures, such as a 2D MOF created through a reaction with copper sulfate (B86663). This material displayed well-defined supramolecular structures and notable electrical conductivity. ossila.com The ability of the boronic acid groups to form stable complexes allows for the creation of functional frameworks with tailored properties.
The table below summarizes key research findings on materials synthesized using this compound.
| Material Type | Co-linker / Metal | Resulting Framework | Key Research Finding |
| COF | Dibromoanthraquinone | Conjugated COF | Delivers a high capacity of 200 mAh/g for sodium-ion battery cathodes. ossila.com |
| MOF | Copper Sulfate | 2D MOF | Exhibits electrical conductivity of 0.087 S/cm. ossila.com |
| COF | Other Boronic Acids | Boroxine-linked COF | Forms stable, porous networks through self-condensation. ossila.com |
| COF | Diols (e.g., HHTP) | Boronate Ester-linked COF | Creates frameworks with good crystallinity and high thermal stability. tcichemicals.com |
Structure
2D Structure
Properties
IUPAC Name |
(3,5-diboronophenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9B3O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,10-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIUYXOLMQYLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)B(O)O)B(O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9B3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89641-21-4 | |
| Record name | Benzene-1,3,5-triyltriboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies Utilizing Benzene 1,3,5 Triyltriboronic Acid
Covalent Organic Framework (COF) Construction
The construction of COFs using benzene-1,3,5-triyltriboronic acid primarily relies on the formation of strong covalent bonds between the boronic acid groups and complementary functional groups on other organic linkers. ossila.com These reactions are often reversible, which is a key prerequisite for the formation of crystalline, ordered frameworks rather than amorphous polymers. nih.gov The specific linkages formed dictate the resulting COF's topology, porosity, and ultimately its functional properties.
Boron-Based Linkage Formation
The inherent reactivity of the boronic acid groups is central to the formation of boron-based linkages in COFs. These methods are among the most common for constructing COFs from this compound.
Dehydration Condensation Reactions to Form Boroxine (B1236090) Linkers
One of the foundational methods for creating boronic acid-based COFs is through the self-condensation of boronic acids via a dehydration reaction. ossila.com In this process, three boronic acid groups undergo intermolecular dehydration to form a stable, six-membered boroxine ring. researchgate.netresearchgate.net This reaction is a polycondensation process that, when applied to a trifunctional monomer like this compound, leads to the formation of a 2D polymeric network. researchgate.netunito.it
Boronate Esterification with Diols to Produce Boronate Ester Linkers
An alternative and widely employed strategy for constructing COFs from this compound is through boronate esterification with polyol linkers, particularly diols. ossila.com This reaction forms five-membered or six-membered boronate ester rings, which serve as the linkages within the framework. This method offers greater versatility in tuning the pore size and functionality of the resulting COF by varying the diol-containing linker.
A prominent example is the reaction of this compound with 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) to form the well-known COF-5. researchgate.net The condensation reaction between the boronic acid groups and the hydroxyl groups of the diol is also a reversible process, which facilitates the error-checking mechanism required for the growth of a crystalline material.
Carbon-Carbon Cross-Coupling Reactions
Beyond boron-based linkages, this compound is a valuable precursor for forming carbon-carbon bonds in COF synthesis, most notably through the Suzuki cross-coupling reaction.
Suzuki Cross-Coupling with Aryl Halides
The Suzuki cross-coupling reaction is a powerful tool for forming C-C bonds between aryl boronic acids and aryl halides, catalyzed by a palladium complex. beilstein-journals.orgyoutube.com In the context of COF synthesis, this compound can be coupled with multitopic aryl halides (e.g., dibromo or tribromoaryl compounds) to create extended, fully conjugated 2D or 3D frameworks. ossila.com
This synthetic route is advantageous for creating COFs with high chemical stability and tunable electronic properties, as the resulting C-C linkages are robust and the electronic nature of the framework can be modulated by the choice of the aryl halide linker. unito.it For instance, the coupling of this compound with a dibromoanthraquinone (B81947) has been used to synthesize a conjugated COF for application in sodium-ion battery cathodes. ossila.com The reaction typically requires a palladium catalyst, a base, and an appropriate solvent system. beilstein-journals.orgyoutube.com
Advanced Synthetic Techniques for COF Fabrication
Recent advancements in synthetic methodologies have focused on achieving greater control over the crystallization process and the morphology of the resulting COFs. These techniques aim to produce materials with higher crystallinity, larger domain sizes, and specific morphologies (e.g., thin films, nanosheets), which can enhance their performance in various applications.
Solvothermal Synthesis
Solvothermal synthesis is a widely employed method for generating highly crystalline COFs. mdpi.comresearchgate.net This technique involves heating the constituent monomers, such as this compound and a suitable linker like 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP), in a sealed vessel containing a solvent or a mixture of solvents at elevated temperatures. mdpi.comresearchgate.net The pressure generated within the autoclave facilitates the dissolution and subsequent reaction of the precursors, leading to the formation of a crystalline framework. For instance, the reaction of this compound with copper sulfate (B86663) in a water/ethanol solution under solvothermal conditions yields a two-dimensional metal-organic framework (MOF). mdpi.comossila.com The process generally requires reaction times that can extend from several hours to a few days. escholarship.org
A typical solvothermal synthesis might involve dissolving copper acetate (B1210297) and 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) in a water/ethanol mixture, followed by heating in a Teflon-lined autoclave. mdpi.com This method, while effective in producing materials with high crystallinity and porosity, is often associated with long reaction times and high energy consumption. escholarship.org
Microwave-Assisted Synthesis
Microwave-assisted synthesis (MAS) has emerged as a rapid and efficient alternative to conventional solvothermal methods for producing COFs. nih.govresearchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, which can significantly accelerate the rate of COF formation. researchgate.net The key advantages of MAS include drastically reduced reaction times, often from days to minutes, and improved energy efficiency. researchgate.nete3s-conferences.org
In a typical microwave-assisted procedure, the reactants are subjected to microwave irradiation in a suitable solvent. The rapid and uniform heating promotes faster nucleation and growth of the COF crystals. researchgate.net For example, the synthesis of benzene-bridged periodic mesoporous organosilicas (PMOs) using microwave assistance reduced the synthesis time by over 40 hours compared to conventional heating, while also improving the porosity of the material by more than 25%. researchgate.net This method has been successfully applied to the synthesis of various COFs, including those with boronate ester, imine, and triazine linkages. nih.gov
| Synthesis Method | Reactants | Conditions | Reaction Time | Key Advantages |
| Microwave-Assisted | Phenylazide, Propargyloxybenzaldehyde, 1,2-diaminobenzene | CuSO4·5H2O, D-glucose, Microwave irradiation | 15 minutes | Rapid reaction, High yield |
| Microwave-Assisted | Cyanuric chloride, Phenazine | Anhydrous Ferric Chloride, Microwave irradiation | Not specified | Minimizes side reactions, Better yields |
| Microwave-Assisted | o-aminothiophenol derivatives, 3-acetyl/3-cyanochromen-2-one | Heteropoly acids, Microwave irradiation | Short | Inexpensive catalyst, Simple procedure |
Atmospheric Solution Synthesis
Atmospheric solution synthesis offers a more straightforward and less energy-intensive approach to COF production compared to solvothermal methods. This technique is typically carried out at or near room temperature and at ambient pressure, often in aqueous solutions. researchgate.netdoi.org A notable strategy within this approach is the preactivation of one of the monomers to enhance its reactivity. For instance, pre-activating an aldehyde monomer with acetic acid has been shown to facilitate the reaction with an amine in water, leading to the formation of imine-linked COFs. nih.gov
This method has proven to be quite general, with researchers successfully synthesizing a variety of COFs by reacting different aldehyde and amine precursors in aqueous acetic acid solutions. doi.orgnih.gov The reactions are often complete within minutes to a few hours. researchgate.netnih.gov For example, the synthesis of TFB-DB COF (also known as COF-LZU1) was achieved at room temperature in an aqueous solution. nih.gov While this method avoids the need for high temperatures and pressures, the use of large quantities of acid catalysts can have environmental implications. nih.gov
Mechanochemical Synthesis
Mechanochemical synthesis provides a solvent-free or minimal-solvent route to COFs, offering significant environmental and efficiency benefits. researchgate.netbham.ac.uk This method involves the grinding or milling of the solid reactants, where the mechanical energy input drives the chemical reaction. researchgate.net The use of liquid-assisted grinding (LAG), where a small amount of a liquid is added to the solid reactants, can improve the crystallinity of the resulting COFs. bham.ac.uk
A key challenge in the mechanochemical synthesis of boroxine-linked COFs, which can be formed from the self-condensation of this compound, is their sensitivity to hydrolysis. bham.ac.uk This has been overcome by using a dehydrating additive like trimethylboroxine. researchgate.netbham.ac.uk This approach has enabled the rapid, room-temperature synthesis of highly porous and crystalline two- and three-dimensional boroxine COFs. researchgate.netbham.ac.uk Compared to solvothermal methods, mechanochemistry has been shown to reduce solvent use by over 20-fold and reaction times by approximately 100-fold, with the target COFs being produced in quantitative yields. researchgate.netbham.ac.uk
| Parameter | Mechanochemical Synthesis | Solvothermal Synthesis |
| Solvent Use | >20-fold reduction researchgate.netbham.ac.uk | Standard |
| Reaction Time | ~100-fold reduction researchgate.netbham.ac.uk | Days escholarship.org |
| Product Yield | Quantitative researchgate.netbham.ac.uk | Varies |
| Work-up | Vacuum drying researchgate.netbham.ac.uk | Often requires purification |
Methodological Considerations in COF Synthesis
The properties of COFs derived from this compound are highly dependent on the specific conditions employed during their synthesis. Careful control over parameters such as solvent choice and reaction temperature is crucial for tailoring the crystallinity, morphology, and ultimately, the performance of these materials.
Impact of Solvent Selection on Crystallinity and Micromorphology
The choice of solvent plays a critical role in the solvothermal synthesis of COFs, significantly influencing the resulting material's crystallinity and micromorphology. mdpi.com The solvent system affects the solubility of the monomers and the kinetics of the reversible bond formation, which are key to the "error-correction" process that leads to a crystalline structure. escholarship.org
For instance, in the synthesis of metal-modified TIBM MOFs, a water/ethanol (2:1) solution was used. mdpi.com Different solvent systems can lead to variations in the morphology of the final product. Studies have shown that a range of "green" solvents can be utilized for the synthesis of high-quality COFs. kaust.edu.sa For example, γ-butyrolactone has been identified as an excellent green solvent for producing certain β-ketoenamine–based COFs, leading to materials with high porosity and crystallinity. kaust.edu.sa The specific interaction between the solvent and the growing COF framework can direct the formation of different morphologies, from nanoparticles to larger crystalline domains.
Influence of Temperature on Reaction Pathways and Framework Properties
Temperature is a critical parameter in the synthesis of COFs, directly impacting reaction rates, reversibility of bond formation, and the final properties of the framework. mdpi.comescholarship.org In solvothermal synthesis, higher temperatures generally lead to more crystalline materials by providing the necessary energy to overcome the activation barrier for both the forward and reverse reactions, which is essential for the self-healing process that corrects defects in the growing framework. escholarship.org
For example, the synthesis of TIBM-Cu MOFs is conducted at 423 K (150 °C). mdpi.com In microwave-assisted synthesis, the temperature can be precisely controlled, and optimal temperature ranges have been identified for specific reactions. For the synthesis of benzene-bridged PMOs, a temperature window of 373 K to 403 K (100 °C to 130 °C) was found to be optimal. researchgate.net The temperature can also influence the reaction pathway. In the Friedel-Crafts acylation for synthesizing triazine COFs, different C-Cl bonds in cyanuric chloride break at different temperatures, highlighting the role of temperature in controlling the step-wise formation of the network. e3s-conferences.org
Role of Protecting Groups in Controlling Reaction Rate and Crystallinity
Achieving high crystallinity in COFs is a significant challenge, as the irreversible nature of some bond-forming reactions can lead to amorphous or poorly ordered materials. researchgate.net The reversibility of the reaction chemistry is crucial for the error-checking and self-healing processes that lead to crystalline frameworks. researchgate.net
One advanced strategy to enhance crystallinity involves an in situ protection-deprotection method. researchgate.net While not yet documented specifically for this compound, this approach has been successfully applied to other COF syntheses, such as those forming keto-enamine linkages. researchgate.net In this strategy, a protecting group is used to temporarily cap the reactive functional groups of a monomer, such as the aldehyde groups in 1,3,5-triformylphloroglucinol. researchgate.net This allows for a more controlled, reversible reaction, leading to a more ordered, crystalline intermediate. Subsequent deprotection reveals the final, stable covalent bonds of the COF. researchgate.net This methodology offers a promising avenue for improving the crystallinity of COFs derived from this compound by controlling the reaction kinetics and allowing for structural defects to be corrected during the assembly process.
Furthermore, managing interlayer interactions is another key factor in controlling the crystallinity and porosity of COFs. nih.govornl.gov By incorporating different functional groups into the building blocks, it is possible to tune the π-electronic forces between the stacked layers of the COF. nih.govornl.gov For example, the integration of fluoro-substituted and non-substituted aromatic units can create self-complementary π-electronic interactions that enhance crystal stacking energy, leading to improved crystallinity and higher porosity. nih.govornl.gov
Challenges and Opportunities in Large-Scale COF Synthesis
The large-scale synthesis of COFs with consistent properties is essential for their transition from laboratory curiosities to commercially viable materials for industrial applications. nih.govresearchgate.net However, this remains a significant hurdle in the field. nih.govresearchgate.net Key challenges include:
Uniformity and Reproducibility: Ensuring that the structure, porosity, and performance of COFs are consistent across large batches is difficult to achieve. Minor variations in reaction conditions can lead to significant differences in the final material.
Cost of Monomers: The synthesis of specialized building blocks like this compound can be expensive, hindering cost-effective large-scale production.
Scalable Synthesis Methods: Many laboratory-scale synthesis techniques, such as solvothermal methods in sealed tubes, are not readily adaptable to industrial-scale production. researchgate.net
Despite these challenges, there are significant opportunities for advancement. The development of innovative and efficient synthetic approaches is crucial. nih.govresearchgate.net This includes exploring continuous flow reactors, mechanochemical synthesis, and other methods that offer better control over reaction parameters and are more amenable to scaling up. researchgate.net The inherent design flexibility of COFs, allowing for a vast library of building blocks and linkage chemistries, provides a platform for creating tailor-made materials with specific functionalities for diverse applications, which continues to drive research into overcoming the challenges of large-scale production. nih.govresearchgate.net
Metal-Organic Framework (MOF) Assembly
This compound and its carboxylate analogue, 1,3,5-benzenetricarboxylic acid (H3BTC), are widely used as organic linkers in the synthesis of MOFs. ossila.comikm.org.mynih.gov The coordination of these tritopic linkers with metal ions or metal clusters results in the formation of porous, crystalline frameworks with a wide range of topologies and potential applications. mdpi.comrsc.org
Coordination with Metal Ions and Clusters
The boronic acid groups of this compound can coordinate with metal ions. For instance, it reacts with copper sulfate to form a two-dimensional MOF with a well-defined supramolecular structure and an electrical conductivity of 0.087 S/cm. ossila.com
More commonly, the carboxylate analogue, H3BTC, is employed. The coordination of H3BTC with various metal ions such as copper(II), zinc(II), nickel(II), and iron(III) has been extensively studied, leading to a diverse family of MOFs. researchgate.netikm.org.mynih.govresearchgate.net For example, the reaction of H3BTC with copper ions can yield the well-known MOF, HKUST-1 (also known as Cu3(BTC)2), which possesses a high surface area and is a benchmark material in the field. ikm.org.my Similarly, nickel(II) and H3BTC can form [Ni3(BTC)2], a material with high crystallinity and thermal stability up to 400 °C. researchgate.net The use of mixed-ligand systems, combining H3BTC with other organic linkers like 2-pyridyl oximes, can lead to the formation of novel coordination polymers and MOFs with unique structures and properties. nih.gov
Electrochemical Deposition for Conductive MOF Film Fabrication
Electrochemical synthesis has emerged as a promising method for the fabrication of MOF films. rsc.org This technique offers several advantages over traditional solvothermal methods, including milder reaction conditions, precise control over film thickness and morphology, and the potential for large-scale production. researchgate.netrsc.org
The process typically involves the anodic dissolution of a metal electrode in a solution containing the organic linker. ikm.org.my The metal ions released at the electrode surface then coordinate with the linker molecules to form the MOF film directly on the electrode. ikm.org.my This method has been successfully used to synthesize films of Cu3(BTC)2, where a copper anode is oxidized in the presence of H3BTC. ikm.org.my The morphology, structure, and properties of the resulting MOF can be tuned by varying parameters such as the applied current, electrolyte concentration, and synthesis time. ikm.org.my This electrochemical approach is particularly valuable for applications that require the integration of MOFs into devices, such as sensors and electronic components, and has been used to prepare large-area 2D MOF films on copper anodes. ossila.com
Effects of Ligand and Metal Ion Nature on MOF Porosity and Structure
The porosity and structure of MOFs are highly dependent on the nature of both the organic linker and the metal ion or cluster. The geometry and connectivity of the linker, combined with the coordination preferences of the metal center, dictate the resulting framework topology. mdpi.com
For instance, using the expanded tritopic ligand 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (H3BTB) in conjunction with zinc ions and polyoxometalate clusters leads to a 2-fold interpenetrated porous POMOF (Polyoxometalate-based Metal-Organic Framework). rsc.org In another example, the synthesis of MOFs from 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) with different metal ions (Al, Cr, Cu) demonstrates the significant impact of the metal on the material's properties. The TIBM-Cu MOF exhibited a superior CO2 adsorption capacity and selectivity compared to its Al and Cr counterparts, which was attributed to the presence of open Cu sites. mdpi.com
Similarly, the choice of metal ion can influence the dimensionality and network topology of the resulting framework. The reaction of 1,3,5-benzenetricarboxylic acid with different 2-pyridyl oximes and either Zn(II) or Cu(II) ions resulted in a variety of structures, including discrete clusters, 1D coordination polymers, and 3D MOFs. nih.gov Furthermore, functionalizing a Cu(II)-based MOF made with 1,3,5-benzenetricarboxylic acid with polysulfides demonstrated that the modified MOF had a high selectivity for mercury(II) ions. nih.gov The nature of the weak interactions within the framework, which can be influenced by the choice of ligand and metal, also plays a role in the final structure. rsc.org
Synthesis of Other Organic Architectures
Beyond COFs and MOFs, this compound and its derivatives are valuable precursors for the synthesis of other well-defined organic and organometallic architectures.
A notable example is the synthesis of a conjugated COF from this compound and dibromoanthraquinone, which was developed for use as a cathode material in sodium-ion batteries. ossila.com This material demonstrated a high capacity and good rate performance, highlighting the potential of using this building block to create functional materials for energy storage applications. ossila.com
The trifunctional nature of the benzene-1,3,5-trisubstituted core also lends itself to the creation of discrete organometallic molecules. For example, 1,3,5-tris(chloromercurio)benzene has been synthesized, showcasing the utility of this scaffold in organometallic chemistry.
The versatility of the 1,3,5-trisubstituted benzene (B151609) motif is further demonstrated by the wide range of supramolecular structures that can be formed from derivatives like benzene-1,3,5-tricarboxamides, which self-assemble into one-dimensional, nanometer-sized rod-like structures.
Covalent Organic Polymers (COPs) Featuring Dative Nitrogen→Boron Bonds
The formation of dative nitrogen→boron (N→B) bonds provides a powerful strategy for assembling Covalent Organic Polymers (COPs). This approach utilizes the interaction between a Lewis acidic boron center and a Lewis basic nitrogen atom. This compound is an ideal precursor for the boron-containing component in these assemblies.
In a notable example, a one-dimensional (1D) COP, designated CityU-32, was synthesized using components derived from this compound. doaj.orgresearchgate.net The synthesis involves the pre-formation of trigonal-planar boronic esters through the reaction of this compound with catechol. These boronic ester nodes are then assembled with a nitrogen-containing linker, 2,6-di(pyridine-4-yl)naphthalene, to form the final COP structure held together by dative N→B bonds. doaj.orgresearchgate.net The ability to grow single crystals of such polymers is crucial as it allows for detailed structural analysis through X-ray diffraction, providing deep insights into the crystallization process and structure-property relationships. researchgate.net
The stability and properties of these N→B bonded polymers can be significant. For instance, related crystalline frameworks based on dative B←N bonds have demonstrated permanent porosity and high surface areas, with one such material, BNOF-1, exhibiting a BET surface area of 1345 m² g⁻¹. nih.gov This highlights the potential for these materials in applications like gas storage and separation. nih.gov The stability of these polymers has been verified by thermogravimetric analysis (TGA), with some frameworks remaining stable at temperatures up to 250-285 °C after the release of solvent molecules. researchgate.net
| Polymer Designation | Boron Source Precursor | Nitrogen Linker | Key Feature | Dimensionality |
| CityU-32 | This compound | 2,6-di(pyridine-4-yl)naphthalene | Dative N→B bonds | 1D doaj.orgresearchgate.net |
| BNOF-1 | 4-Pyridine boronic acid | Self-assembled monomer | Permanent porosity | 2D nih.gov |
Template-Free Macrocycle Synthesis via Reversible Boronic Ester Formation
The reversible reaction between boronic acids and diols to form boronic esters is a cornerstone of dynamic covalent chemistry, enabling the template-free synthesis of shape-persistent macrocycles. This compound, with its three symmetrically placed reactive sites, is a key component in creating these structures.
This strategy allows for the efficient, self-correcting synthesis of macrocycles with well-defined internal cavities. nih.gov By reacting multifunctional boronic acids like this compound with molecules containing multiple diol groups, complex cyclic structures can be formed without the need for a templating agent to guide the assembly. nih.govmpg.de For example, macrocycles containing anthracene (B1667546) units have been successfully prepared through the reversible boronic ester formation between 1,2-diols and boronic acids. nih.gov
These template-free macrocycles can exhibit diverse internal cavity sizes, ranging from 11 Å to 20 Å, and possess a high propensity for crystallization. nih.gov The resulting crystalline powders can maintain their structure even after solvent removal, leading to materials with significant gas adsorption properties. nih.gov The formation of these architectures is often pH-sensitive; boronic esters are typically stable at pH levels above 7.4 but can be hydrolyzed under acidic conditions, allowing for controllable assembly and disassembly. mpg.de The interaction between phenylboronic acids and catechols, for instance, has been exploited to create responsive, cross-linked micelles. mpg.de
| Reactant A | Reactant B | Bond Type | Key Outcome | Cavity Size Range |
| This compound | 1,2,4,5-Tetrahydroxybenzene | Boronate Ester | Highly ordered, microporous polyboronate network mpg.de | N/A |
| Diol-containing Anthracene units | Phenylboronic acid | Boronate Ester | Shape-persistent macrocycles nih.gov | 11 Å to 20 Å nih.gov |
Mechanistic Insights and Theoretical Investigations of Benzene 1,3,5 Triyltriboronic Acid Systems
Reaction Mechanism Elucidation in Framework Formation
The formation of extended, ordered structures from benzene-1,3,5-triyltriboronic acid is a process governed by the principles of dynamic covalent chemistry. This approach allows for the formation of robust, yet reversible, covalent bonds, which is key to achieving highly crystalline materials. nih.gov
Thermodynamic Control in Covalent Organic Framework Formation
The synthesis of Covalent Organic Frameworks (COFs) using this compound is often a thermodynamically controlled process. nih.gov This implies that the final, most stable crystalline structure is favored over other kinetically accessible but less stable intermediates. researchgate.netlibretexts.org The reversibility of the boroxine (B1236090) ring formation, the key linkage in many boronic acid-based COFs, is central to this thermodynamic control. nih.gov
The condensation of three boronic acid groups to form a six-membered boroxine ring is a reversible reaction. nih.gov The presence of a catalyst or modulator, such as water, can influence the rate of both the forward (condensation) and reverse (hydrolysis) reactions. nih.gov By carefully tuning reaction conditions, such as temperature and the partial pressure of water vapor, it is possible to establish an equilibrium that allows for "error correction." nih.gov Any kinetically formed, less-stable structures can be hydrolyzed and re-formed, gradually leading to the thermodynamically most stable, highly crystalline COF. nih.gov This dynamic process is a hallmark of dynamic covalent chemistry and is essential for producing high-quality, defect-free frameworks. wur.nlnih.gov
| Factor | Role in Thermodynamic Control |
| Reversibility of Boroxine Formation | Allows for the correction of defects and the gradual formation of the most stable crystalline structure. nih.gov |
| Water as a Modulator | Catalyzes both the condensation and hydrolysis reactions, enabling the system to reach thermodynamic equilibrium. nih.gov |
| Reaction Temperature | Influences the rates of the forward and reverse reactions, impacting the position of the equilibrium. nih.gov |
Interlayer Reactions and Dynamic Covalent Transformations
Beyond the initial 2D framework formation, interlayer reactions can further stabilize and modify the properties of materials derived from this compound. While specific examples of [4+4] cycloaddition in this compound-based COFs are not extensively detailed in the provided context, the principles of dynamic covalent transformations are highly relevant. wur.nl
Dynamic covalent chemistry encompasses a range of reversible reactions that can be used to create adaptable and responsive materials. wur.nlrsc.org In the context of boronic acid-based frameworks, the primary dynamic covalent bond is the boronate ester or boroxine linkage. wur.nlrsc.org These linkages can undergo exchange reactions, allowing the framework to respond to external stimuli such as changes in pH or the presence of specific molecules. rsc.orgacs.org This dynamic nature is crucial for applications in sensing and controlled release.
Principles of Supramolecular Self-Assembly
Cooperative Self-Assembly Mechanisms
The self-assembly of this compound and its derivatives is often a cooperative process. tue.nl In a cooperative self-assembly, the initial binding of a few molecules facilitates the binding of subsequent molecules, leading to the rapid formation of large, stable assemblies once a critical concentration is reached. This is in contrast to a non-cooperative process where each binding event is independent. The cooperative nature of the assembly of related benzene-1,3,5-tricarboxamide (B1221032) systems has been studied, providing insights that can be extended to boronic acid analogues. tue.nl
Role of Intermolecular Hydrogen Bonding Interactions
Intermolecular hydrogen bonding is a dominant force in the self-assembly of this compound. The boronic acid groups are excellent hydrogen bond donors and acceptors. In the solid state and in non-polar solvents, these groups can form extensive networks of hydrogen bonds, leading to the formation of ordered structures.
For instance, in the self-assembly of the related molecule 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA) on a silver surface, the formation of honeycomb networks is driven by hydrogen bonds between the carboxylic acid groups of adjacent molecules. mpg.denih.gov Similar hydrogen bonding interactions are expected to play a crucial role in directing the assembly of this compound, contributing to the formation of both discrete supramolecular structures and extended frameworks. mpg.de
Influence of π-Stacking Interactions
π-stacking interactions, which arise from the electrostatic and dispersion forces between aromatic rings, are another significant factor in the self-assembly of this compound. libretexts.orgwikipedia.org These interactions can occur in a face-to-face (sandwich) or parallel-displaced arrangement. libretexts.orgwikipedia.org
| Interaction Type | Description | Role in Assembly |
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (e.g., oxygen). | Directs the formation of specific, ordered networks. mpg.de |
| π-Stacking | Non-covalent interaction between aromatic rings. | Contributes to the stabilization of the assembled structure. wikipedia.orgrsc.org |
Temperature-Induced Phase Transformations in 2D Supramolecular Assemblies
The self-assembly of this compound and its derivatives on surfaces can lead to the formation of highly ordered two-dimensional (2D) supramolecular structures. These assemblies are not static and can undergo significant structural changes, or phase transformations, in response to external stimuli such as temperature. These transformations are of great interest for the development of responsive materials and for controlling the nano-architectures on surfaces.
A notable example of such temperature-induced phase transformations has been observed for a closely related compound, 4,4',4''-benzene-1,3,5-triyl-tribenzoic acid (BTA), on a silver (Ag(111)) surface. At room temperature, BTA molecules self-assemble into a 2D honeycomb network. This open structure can be transformed into a more compact arrangement by annealing at elevated temperatures. Specifically, heating the honeycomb network to 320 K (approximately 47°C) induces a phase transition to a one-dimensional (1D) ribbon structure. A further increase in temperature to above 420 K (approximately 147°C) results in another phase transformation, leading to the formation of a 2D close-packed adlayer with three-fold symmetry. These phase transformations are irreversible and are associated with the stepwise deprotonation of the carboxylic acid groups of the BTA molecules.
The voids within the initial honeycomb network of BTA are capable of hosting guest molecules. For instance, single molecules of the macrocyclic compound mt-33 have been successfully confined within these 2D nanocavities. Upon the temperature-induced phase transformation to the close-packed structure, the guest molecules are released. This demonstrates the potential of using temperature to control the capture and release of molecules within these supramolecular assemblies.
Table 1: Temperature-Induced Phase Transformations of 4,4',4''-benzene-1,3,5-triyl-tribenzoic acid (BTA) on Ag(111) Surface
| Initial Phase (Room Temperature) | Annealing Temperature | Resulting Phase | Key Feature |
| 2D Honeycomb Network | 320 K | 1D Ribbon Structure | Increased Packing Density |
| 1D Ribbon Structure | > 420 K | 2D Close-Packed Adlayer | Highest Packing Density, 3-fold symmetry |
Computational Chemistry Approaches
Computational chemistry provides powerful tools to understand the fundamental interactions and dynamic processes that govern the behavior of this compound systems at the molecular level. These theoretical investigations complement experimental findings and offer predictive insights into the formation and stability of supramolecular assemblies and covalent organic frameworks (COFs).
Density Functional Theory (DFT) Calculations for Interaction Energies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in quantifying the non-covalent interactions that drive self-assembly. These interactions include hydrogen bonding between the boronic acid groups and π-π stacking between the benzene (B151609) rings.
For instance, DFT calculations can be employed to determine the binding energies of dimers and trimers of this compound and related molecules. By comparing the energies of different geometric arrangements, the most stable configurations can be identified. For example, studies on terephthalic acid, a dicarboxylic acid of benzene, have used DFT to compare the stability of different cyclic dimer and trimer structures, revealing the energetic preference for certain hydrogen-bonding motifs.
While specific DFT data for this compound is not extensively published, the principles are directly applicable. The calculations would involve optimizing the geometry of molecular clusters and determining the interaction energy, which is the difference between the energy of the cluster and the sum of the energies of the individual molecules.
Table 2: Illustrative Interaction Energies from DFT Calculations for Related Systems
| Molecular System | Interaction Type | Calculated Binding Energy (kJ/mol) |
| Terephthalic Acid Dimer | Cyclic Hydrogen Bonding | 66.9 |
| Terephthalic Acid Trimer | Cyclic Hydrogen Bonding | 89.2 |
Note: The data in this table is for terephthalic acid and serves to illustrate the type of information obtained from DFT calculations.
Molecular Dynamics Simulations for Self-Assembly Behavior
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the time evolution of the system, offering insights into the dynamic processes of self-assembly.
For systems based on this compound, MD simulations can be used to model the spontaneous aggregation of molecules from a random distribution in a solvent to form ordered structures. These simulations can reveal the pathways and mechanisms of self-assembly, including the initial formation of small clusters and their subsequent growth into larger aggregates.
Studies on the self-assembly of benzene-1,3,5-tricarboxamides (BTAs), which are structurally similar to this compound, have successfully used MD simulations to understand their aggregation behavior. These simulations have shown how factors like solvent effects and the nature of the side chains can influence the morphology of the resulting supramolecular polymers. For example, simulations can help to rationalize why some derivatives form fibers while others form more complex structures.
Prediction of Energetic Stability of Frameworks
Computational methods are crucial for predicting the energetic stability of the porous frameworks formed by the condensation of this compound molecules, known as covalent organic frameworks (COFs). The stability of these frameworks is a key determinant of their potential applications in areas such as gas storage, catalysis, and separation.
The energetic stability of a COF can be assessed by calculating its formation energy. This is typically done using DFT or other quantum chemical methods. The formation energy is the energy change associated with the condensation reaction of the monomer units to form the extended framework. A more negative formation energy indicates a more stable framework.
Advanced Characterization Methodologies for Benzene 1,3,5 Triyltriboronic Acid Derived Materials
Spectroscopic Techniques
Spectroscopy plays a pivotal role in the analysis of benzene-1,3,5-triyltriboronic acid-based materials, offering detailed information at the molecular level.
Fourier Transform Infrared (FT-IR) Spectroscopy for Linkage Confirmation
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental tool for verifying the successful formation of the intended chemical bonds in materials derived from this compound. The key transformation involves the reaction of the boronic acid groups.
In the FT-IR spectrum of the parent this compound, characteristic peaks corresponding to the B-O-H and O-H stretching vibrations are observed. Upon successful condensation with linker molecules to form, for example, covalent organic frameworks (COFs), these peaks diminish or disappear. Concurrently, new peaks emerge that are characteristic of the newly formed linkages, such as B-O-C bonds in boronate esters. For instance, the symmetric and asymmetric stretching vibrations of the -COO bond in 1,3,5-benzene tricarboxylic acid are observed at 1373 and 1624 cm⁻¹, respectively. researchgate.net A broad peak around 3400 cm⁻¹ is typically attributed to the stretching vibration of the -OH group. researchgate.net The disappearance of the broad O-H stretching band and the appearance of new B-O-C stretching vibrations provide strong evidence for the successful formation of the framework.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Reactant (this compound) | Typical Wavenumber (cm⁻¹) in Product (e.g., Boronate Ester-linked COF) | Interpretation |
| O-H Stretch | ~3200-3600 (broad) | Absent or significantly reduced | Confirmation of boronic acid condensation |
| B-O-H Bend | ~1350 | Absent or significantly reduced | Confirmation of boronic acid condensation |
| B-O-C Stretch | Not present | ~1300-1400 | Evidence of new boronate ester linkage formation |
| Aromatic C=C Stretch | ~1600 | ~1600 | Retention of the benzene (B151609) ring structure |
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about the local chemical environments and connectivity within solid materials. For this compound-derived materials, both ¹³C and ¹¹B NMR are particularly informative.
¹³C Solid-State NMR: High-resolution ¹³C magic-angle spinning (MAS) NMR spectra can confirm the incorporation of the this compound monomer into the polymer structure. The chemical shifts of the carbon atoms in the benzene ring will be distinct from those of the linker molecules, and their presence in the spectrum of the final material confirms its composition. Due to the high symmetry of the 1,3,5-substituted benzene ring, a relatively simple spectrum is often observed for the core unit. docbrown.info
¹¹B Solid-State NMR: ¹¹B NMR is especially crucial for probing the coordination environment of the boron atoms. The chemical shift and quadrupolar coupling parameters of the ¹¹B nucleus are highly sensitive to its local geometry. In the starting material, this compound, the boron is trigonal planar (three-coordinate). Upon formation of boronate ester linkages in a COF, the boron atoms can remain largely trigonal planar, though changes in the chemical shift will indicate the new B-O-C bonding environment. The presence of a single, relatively sharp resonance in the ¹¹B MAS NMR spectrum is indicative of a well-ordered, uniform boron environment throughout the material.
| Nucleus | Typical Chemical Shift (ppm) in Reactant | Typical Chemical Shift (ppm) in Product | Structural Insight |
| ¹³C (aromatic) | Varies depending on specific structure | Varies, but distinct from linkers | Confirms incorporation of the benzene core |
| ¹¹B | ~20-30 | ~15-25 (trigonal) | Indicates the formation of boronate esters and the coordination state of boron |
Raman Spectroscopy for Structural Retention Studies
Raman spectroscopy serves as a complementary vibrational spectroscopy technique to FT-IR. It is particularly sensitive to non-polar bonds and can be used to study the retention of the core aromatic structure of the this compound unit within the final material. The characteristic ring breathing modes of the benzene ring are often strong and well-defined in the Raman spectrum. By comparing the spectrum of the monomer with that of the polymer, researchers can confirm that the aromatic core has remained intact during the polymerization process. This is crucial for ensuring that the desired structural and electronic properties associated with the benzene unit are preserved.
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Significance |
| Benzene Ring Breathing | ~1000 | Confirms the integrity of the aromatic core |
| C-H Bending | ~1100-1200 | Provides information on the substitution pattern |
| Aromatic C=C Stretching | ~1600 | Corroborates the presence of the benzene ring |
X-ray Photoelectron Spectroscopy (XPS) for Interaction Mechanism Elucidation
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For materials derived from this compound, XPS is invaluable for elucidating the interaction mechanisms, especially when these materials are used as adsorbents or catalysts.
By analyzing the high-resolution spectra of the B 1s, C 1s, and O 1s core levels, one can determine the bonding states of these elements. For example, a shift in the B 1s binding energy upon interaction with an analyte can indicate the formation of a new coordinate bond. Similarly, changes in the C 1s and O 1s spectra can reveal which parts of the organic framework are involved in the interaction. This technique provides direct evidence of the chemical changes occurring at the surface of the material, which is critical for understanding its functional mechanism. For instance, studies on the adsorption of benzene on platinum surfaces have shown that different adsorption sites can be identified by shifts in the C 1s core level binding energy. rsc.org
| Core Level | Typical Binding Energy (eV) Range | Information Gained |
| B 1s | ~190-194 | Chemical state of boron (e.g., boronic acid vs. boronate ester) and its interactions |
| C 1s | ~284-288 | Distinguishes between aromatic carbons and carbons in other functional groups; reveals interactions |
| O 1s | ~530-534 | Identifies different oxygen environments (e.g., B-O-H, B-O-C) and their involvement in interactions |
Diffraction Techniques
Diffraction techniques are essential for determining the long-range order and crystallinity of materials.
Powder X-ray Diffraction (PXRD) for Crystallinity and Stacking Order Analysis
Powder X-ray Diffraction (PXRD) is the primary technique used to assess the crystallinity and long-range structural order of materials derived from this compound, particularly for crystalline polymers like COFs. wku.eduwikipedia.org The diffraction pattern, which is a plot of scattered X-ray intensity versus the scattering angle (2θ), serves as a fingerprint for the crystalline structure. libretexts.org
For a highly crystalline COF, the PXRD pattern will exhibit a series of sharp, well-defined diffraction peaks at specific 2θ angles. researchgate.net The positions of these peaks are related to the dimensions of the unit cell of the crystal lattice through Bragg's Law. libretexts.org The presence of a strong low-angle reflection, for example, is often indicative of the formation of a porous, ordered framework. The indexing of these peaks to a specific crystal system and space group allows for the determination of the lattice parameters. researchgate.net
Furthermore, the relative intensities and widths of the diffraction peaks can provide information about the stacking order of the 2D layers that often constitute these materials. Different stacking arrangements (e.g., eclipsed vs. staggered) will result in distinct PXRD patterns, allowing for the elucidation of the 3D structure. The width of the diffraction peaks can also be used to estimate the crystallite size, with broader peaks indicating smaller crystallites or a less ordered material. wku.edu
| PXRD Feature | Structural Interpretation |
| Sharp, intense peaks | High degree of crystallinity and long-range order |
| Peak positions (2θ angles) | Unit cell dimensions and symmetry |
| Low-angle reflection(s) | Formation of a porous, periodic structure |
| Relative peak intensities | Stacking arrangement of layers (e.g., eclipsed, staggered) |
| Peak broadening | Smaller crystallite size or presence of defects/disorder |
Single-Crystal X-ray Diffraction for Precise Structural Determination
The primary challenge in the application of SCXRD to COFs has historically been the difficulty in growing single crystals of sufficient size and quality. nih.gov However, recent advancements have enabled the synthesis of large single crystals of three-dimensional imine-based COFs, allowing for high-resolution data collection (up to 0.83-angstrom resolution). nih.gov This breakthrough has been pivotal, as it allows for the precise anisotropic refinement of atomic positions and the definitive characterization of structural features that are often ambiguous or impossible to determine from powder X-ray diffraction (PXRD) data alone. nih.gov
Key structural details that can be elucidated by SCXRD for this compound-derived materials include:
Degree of Interpenetration: Determining whether and how multiple independent frameworks are interwoven. nih.gov
Linker Conformation and Disorder: Precisely defining the orientation and any rotational or positional disorder of the organic linkers within the crystal lattice. nih.gov
Guest Molecule Arrangement: Identifying the location and orientation of solvent or guest molecules within the pores of the material. nih.gov
Uncommon Topologies: Revealing novel and unexpected network structures. nih.gov
Host-Guest Interactions: Providing atomic-level insight into the interactions between the framework and encapsulated guest molecules. researchgate.net
For instance, in situ powder X-ray diffraction, a related technique, has been used to study the dynamic structural changes in COF-300 during the adsorption of benzene and cyclohexane, revealing the presence of intermediate- and large-pore forms. nih.gov While not single-crystal, this demonstrates the power of diffraction methods in understanding the behavior of these materials.
The ability to obtain single-crystal structures is a significant advancement, moving the field from reliance on modeling and lower-resolution powder diffraction data to precise, experimentally determined atomic coordinates. nih.gov
Microscopic and Imaging Techniques
Microscopic and imaging techniques are indispensable for visualizing the morphology and surface characteristics of materials synthesized from this compound. These methods provide direct, real-space information that complements the reciprocal-space data from diffraction techniques.
Scanning Electron Microscopy (SEM) for Morphology Assessment
For example, SEM micrographs of BP-COF-1, a polycubane COF, revealed a single morphological phase with a uniform distribution of crystal sizes ranging from approximately 300 to 400 nm. berkeley.edu Similarly, SEM has been used to observe the morphology of FS-COMs, which are laminated self-standing covalent organic framework membranes. researchgate.net These images are crucial for assessing the quality and uniformity of the synthesized material, which in turn influences its bulk properties and potential applications. By providing clear images of the material's topography and texture, SEM serves as a fundamental characterization step in the development of new porous organic materials.
Scanning Tunneling Microscopy (STM) for Surface Structure Analysis
Scanning Tunneling Microscopy (STM) is a high-resolution surface imaging technique that can visualize the atomic and molecular arrangement at a material's surface. For materials derived from this compound, particularly in the form of self-assembled monolayers or two-dimensional (2D) COFs, STM provides critical insights into their surface structure and electronic properties.
STM has been instrumental in studying the self-assembly of molecules structurally similar to this compound. For instance, in-situ STM has been used to investigate the potential-induced adsorption and self-assembly of 1,3,5-benzene-tricarboxylic acid on a gold surface. These studies revealed the formation of distinct, highly ordered supramolecular adlayers, including honeycomb, ribbon-type, and herringbone phases, depending on the applied electric field. Such detailed real-space structural information at the molecular scale is essential for understanding and controlling the formation of ordered nanostructures on surfaces.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a versatile scanning probe microscopy technique that can provide topographical images of surfaces with high resolution. Unlike STM, AFM does not require a conductive sample, making it suitable for a broader range of materials, including insulating organic frameworks.
A specialized mode of AFM, known as chemical force microscopy (CFM), is particularly relevant for characterizing surfaces functionalized with derivatives of this compound. CFM measures the adhesion forces between a chemically modified AFM tip and the sample surface. This can be used to map the chemical composition of a surface and to study intermolecular interactions. For example, CFM has been employed to characterize mixed self-assembled monolayers (SAMs) on gold surfaces, measuring the pull-off forces to determine the optimal mixing ratio for reducing non-specific protein binding. nih.gov This approach could be adapted to study the surface properties and functionalization of materials derived from this compound.
Porosity and Adsorption Analysis
The porous nature of many materials derived from this compound is central to their function. Therefore, detailed analysis of their porosity and gas adsorption properties is essential.
Brunauer-Emmett-Teller (BET) Surface Area Measurement
The Brunauer-Emmett-Teller (BET) method is the most widely used technique for determining the specific surface area of porous materials. mdpi.com The analysis is based on the physical adsorption of an inert gas, typically nitrogen at 77 K, onto the material's surface. mdpi.com By measuring the amount of gas adsorbed at various relative pressures, a BET isotherm is generated, from which the specific surface area (expressed in m²/g) can be calculated. mdpi.com
For porous organic polymers (POPs) and covalent organic frameworks (COFs) synthesized from this compound and its derivatives, the BET surface area is a critical parameter that correlates with their capacity for gas storage, catalysis, and separation. The synthetic method and the choice of building blocks have a pronounced effect on the porosity of the final material. researchgate.net
Below is a table of representative BET surface areas for materials related to or derived from precursors similar to this compound.
| Material | Monomers/Precursors | BET Surface Area (m²/g) |
| AZO-T-P2 | 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine | 351 |
| COF-320 | tetra-(4-anilyl)methane and 4,4′-biphenyldialdehyde | 2400 |
| BHTH-BTPA-ACOF | 2,5-bis(3-hydroxypropoxy)terephthalohydrazide and 5,5′,5″-(benzene-1,3,5-triyl)tripicolinaldehyde | High adsorption capacity reported, specific BET value not stated in abstract |
| PY-COF | 5,5′,5′′-(benzene-1,3,5-triyl)tripicolinaldehyde and pyrene (B120774) tetraaniline | High CO₂ uptake reported, specific BET value not stated in abstract |
This table is generated based on data from scientific literature for illustrative purposes. mdpi.comacs.orgossila.com
Pore Size Distribution Analysis
The functionality of porous materials derived from this compound is fundamentally linked to their porosity, specifically their surface area and pore size distribution. These characteristics determine which molecules can enter the framework and interact with the internal surfaces, making them critical for applications like molecular separation and catalysis.
A primary method for determining these properties is gas sorption analysis, typically using nitrogen (N₂) at 77 K. The process involves measuring the amount of gas adsorbed by a material over a range of relative pressures. The resulting isotherm provides data to calculate key parameters. The Brunauer–Emmett–Teller (BET) method is applied to calculate the specific surface area, while the pore size distribution is often determined using Non-Local Density Functional Theory (NLDFT). nih.gov This model is particularly suited for microporous and mesoporous materials, providing detailed information about pore widths.
For instance, two three-dimensional (3D) COFs synthesized using highly connected building blocks, JUC-641 and JUC-642, were analyzed to determine their porous properties. nih.gov The analysis revealed high specific surface areas and distinct pore sizes that align with predictions from their crystal structures. nih.gov The successful synthesis of such crystalline, porous structures is often confirmed through these measurements, which verify the accessibility and uniformity of the pores within the material. mdpi.com
Table 1: Pore Characteristics of Covalent Organic Frameworks (COFs)
| Material | BET Surface Area (m²/g) | Pore Sizes (nm) (from NLDFT) |
|---|---|---|
| JUC-641 | 1138 nih.gov | 1.11 and 1.47 nih.gov |
| JUC-642 | 1610 nih.gov | 1.09 and 1.53 nih.gov |
Other Analytical Techniques
Beyond porosity, verifying the elemental composition of these frameworks is crucial to confirm successful synthesis and material purity.
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Elemental Quantification
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful and widely used analytical technique for determining the elemental composition of materials with high precision and sensitivity. researchgate.net This method is particularly valuable for analyzing materials derived from this compound, such as MOFs and COFs, to confirm their elemental makeup and stoichiometry. mdpi.comresearchgate.net
The ICP-OES technique works by introducing a sample, which has been digested and dissolved in a liquid matrix (typically an acid solution), into a high-temperature argon plasma (around 6,000–10,000 K). mdpi.com The intense heat excites the atoms and ions of the elements within the sample, causing them to emit light at characteristic wavelengths. researchgate.net A spectrometer separates these wavelengths, and detectors measure the intensity of the emitted light, which is directly proportional to the concentration of each element in the sample. epa.gov
In the context of this compound-derived materials, ICP-OES is essential for:
Verifying Metal-to-Ligand Ratios: In MOFs, it can precisely quantify the concentration of the metal node (e.g., Copper, Zinc, Iron) and the boron from the organic linker, allowing researchers to confirm that the desired stoichiometric ratio has been achieved in the final product.
Detecting Impurities: The high sensitivity of ICP-OES allows for the detection of trace elemental impurities that may have been introduced during synthesis.
Confirming Composition: It provides quantitative confirmation of the elements expected in the material's structure, validating the synthesis protocol.
The ability to analyze multiple elements simultaneously makes ICP-OES an efficient tool for the comprehensive characterization of these complex materials. researchgate.net
Table 2: Illustrative ICP-OES Data for a Hypothetical Copper-based MOF (Synthesized from this compound and a copper salt)
| Element | Expected Concentration (mg/kg) | Measured Concentration (mg/kg) | Recovery (%) |
|---|---|---|---|
| Boron (B) | 10,500 | 10,350 | 98.6 |
| Copper (Cu) | 20,600 | 20,150 | 97.8 |
| Sodium (Na) | < 10 | 5.2 | N/A |
| Iron (Fe) | < 10 | < 1.0 | N/A |
Advanced Functional Applications of Materials Derived from Benzene 1,3,5 Triyltriboronic Acid
Energy Storage and Conversion
The ordered, porous, and electroactive nature of frameworks derived from benzene-1,3,5-triyltriboronic acid provides significant advantages for energy storage and conversion systems. These materials offer high surface areas for charge accumulation and defined pathways for ion transport, which are crucial for enhancing the performance of batteries and supercapacitors.
Battery Cathode Materials (e.g., Sodium-Ion Batteries)
The search for high-performance electrode materials for next-generation energy storage has identified COFs as a promising class of materials. Specifically, derivatives of this compound have been successfully employed in the development of cathodes for sodium-ion batteries (SIBs).
In one notable application, a conjugated COF was synthesized through a reaction between this compound and dibromoanthraquinone (B81947). researchgate.net This framework, when used as a cathode material in a sodium-ion battery, demonstrated excellent performance metrics. The material delivered a high reversible capacity of 200 mAh/g. researchgate.net Furthermore, it exhibited a commendable rate performance, maintaining a capacity of 105 mAh/g even at a high current density of 200 mA/g. researchgate.net The inherent porosity of the COF facilitates rapid ion diffusion, while the conjugated anthraquinone (B42736) units provide the redox-active sites necessary for sodium-ion storage.
Supercapacitors
While direct applications of COFs from this compound in supercapacitors are an emerging area, the broader class of boron-containing COFs has shown significant potential. A key challenge for COF-based electrodes is their often limited electrical conductivity. mdpi.com Moreover, boron-containing linkers can exhibit instability toward oxidation and hydrolysis, which could restrict their use at high potentials in aqueous electrolytes. mdpi.com
A promising strategy to overcome these limitations involves using boron-rich COFs as precursors to create boron-doped porous carbon materials. For instance, a boron-based COF (COF-5) was converted into boron-doped porous carbon through direct carbonization. surrey.ac.uk The resulting material, after a simple water treatment to remove boron oxides, featured boron atoms successfully incorporated into the carbon matrix. surrey.ac.uk Supercapacitor electrodes fabricated from this boron-doped carbon exhibited a specific capacitance of 15.3 μF cm⁻², a value double that of conventional activated carbon electrodes under the same conditions. surrey.ac.uk This enhancement is attributed to the presence of boron atoms, which can modify the electronic properties of the carbon lattice and enhance its charge storage capabilities. surrey.ac.uk The device also showed good durability, with 72% capacitance retention after 10,000 charge/discharge cycles. surrey.ac.uk This approach highlights a viable path for utilizing frameworks derived from this compound to produce high-performance carbon-based supercapacitor electrodes.
Sensing and Detection Technologies
The boronic acid groups of this compound are not only pivotal for forming porous frameworks but also serve as active sites for molecular recognition. This dual functionality is exploited in the development of highly sensitive and selective chemical sensors for a variety of analytes, from metal ions to organic pollutants.
Fluorescence Chemosensors for Metal Ions (e.g., Zn²⁺ and Cd²⁺)
Materials derived from this compound are utilized in the creation of fluorescence chemosensors for the detection of heavy metal ions. researchgate.net These sensors operate on the principle that the interaction between the boronic acid groups and the target metal ions modulates the fluorescence properties of the material. The porous and highly functionalized nature of COFs or POPs allows for the pre-concentration of analytes within the framework, enhancing detection sensitivity. Research has demonstrated the development of chemosensors containing phenanthroline moieties that are highly sensitive and selective for zinc (Zn²⁺) and cadmium (Cd²⁺) ions. researchgate.net The specific coordination environment provided by the sensor material leads to a distinct and measurable change in fluorescence upon binding with these particular ions.
Detection of Organic Pesticides
The widespread use of organic pesticides necessitates the development of rapid and effective detection methods to ensure environmental and food safety. unito.it Fluorescent porous organic polymers (POPs) derived from this compound have emerged as a powerful tool for this purpose.
In a specific study, a fluorescent POP, designated LNU-47, was synthesized via a Suzuki coupling reaction between a this compound pinacol (B44631) ester and 2,7-dibromopyrene. surrey.ac.ukunito.it The resulting polymer possesses a porous structure and exhibits strong fluorescence due to its π-conjugated pyrene (B120774) units. unito.it This material was found to be an effective "real-time" sensor for detecting the organic pesticides trifluralin (B1683247) and dicloran. unito.it The detection mechanism relies on fluorescence quenching; the electron-deficient pesticide molecules interact with the electron-rich polymer, leading to a rapid decrease in fluorescence intensity. surrey.ac.ukunito.it LNU-47 demonstrated high sensitivity and selectivity, with the fluorescence quenching being immediately observable upon addition of the pesticide. unito.it
Table 1: Performance of LNU-45 and LNU-47 as Fluorescent Sensors for Organic Pesticides
| Polymer | Target Analyte | Quenching Coefficient (Ksv, M⁻¹) | Detection Characteristics |
|---|---|---|---|
| LNU-45 | Trifluralin | 5710 | High sensitivity and selectivity |
| LNU-45 | Dicloran | 12000 | High sensitivity and selectivity |
| LNU-47 | Trifluralin | ~2884 | Effective "real-time" detection |
| LNU-47 | Dicloran | ~3550 | Effective "real-time" detection |
Data sourced from research on pyrene-based fluorescent porous organic polymers. unito.it
Electrochemical Sensing
The inherent properties of boronic acids make them ideal for electrochemical sensing applications. Boronic acid groups can reversibly bind with molecules containing cis-diol functionalities, such as saccharides and glycoproteins. researchgate.netresearchgate.net This binding event can alter the local electronic environment, leading to a measurable change in an electrochemical signal, such as current or potential. researchgate.net
Frameworks derived from this compound are promising platforms for developing such sensors. For these materials to be effective, they must be conductive. Research has shown that a two-dimensional MOF synthesized from this compound and copper sulfate (B86663) exhibits a conductivity of 0.087 S/cm, confirming the potential to create conductive frameworks from this building block. researchgate.net By modifying an electrode with a conductive COF or POP derived from this acid, a highly sensitive and selective electrochemical sensor can be fabricated. The porous structure allows for efficient diffusion of the analyte to the boronic acid recognition sites on the electrode surface, while the framework's conductivity ensures efficient signal transduction. While specific applications are still under investigation, the fundamental principles make these materials highly suitable for the electrochemical detection of biological analytes and other diol-containing compounds. researchgate.net
Environmental Remediation
The unique properties of porous materials derived from this compound and its analogues are being harnessed for critical environmental cleanup applications. These materials offer robust frameworks and high surface areas for the capture and removal of pollutants.
Carbon Dioxide (CO2) Adsorption and Capture
Porous organic polymers (POPs), including Covalent Organic Frameworks (COFs), are promising solid adsorbents for CO2 capture due to their stable covalent bond structures, large surface areas, and tunable pore sizes. researchgate.net While many studies focus on various aromatic building blocks, the principles extend to frameworks derived from tri-substituted benzene (B151609) rings.
For instance, a triazine-functionalized covalent organic polymer, TRITER-1, was synthesized through the condensation of 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and terephthaldehyde. This material exhibited a significant Brunauer-Emmett-Teller (BET) surface area of 716 m²/g and demonstrated a high CO2 uptake capacity. researchgate.net Another study on porous polymers (B-PPMs) fabricated from tetraphenylsilane (B94826) and 1,4-bis(bromomethyl)benzene (B118104) also showed notable CO2 capture performance, with one variant, B-PPM-2, achieving a CO2 capture capacity of 67 cm³/g at 273 K and 1 bar. researchgate.net This performance surpassed that of other reported adsorbents like BoxPOP-2 and A5 Zeolite under similar conditions. researchgate.net
The strategy often involves creating microporous structures that are ideal for gas storage and transport. researchgate.net The efficiency of CO2 capture in these materials is closely related to their specific surface area and pore volume. For example, composites made from copper benzene-1,3,5-tricarboxylate (B1238097) (Cu-BTC), a related metal-organic framework (MOF), and porous carbons have shown enhanced CO2 uptake, with one composite reaching 8.24 mmol/g at 1 bar and 0 °C. acs.org The incorporation of nitrogen-rich building blocks or functional groups, such as triazine, can further enhance CO2 selectivity due to favorable interactions with the CO2 molecule. researchgate.net
Table 1: CO2 Adsorption Capacities of Related Porous Polymers
| Material | Building Blocks | Surface Area (m²/g) | CO2 Uptake | Conditions |
|---|---|---|---|---|
| TRITER-1 | 1,3,5-tris-(4-aminophenyl)triazine, Terephthaldehyde | 716 | 58.9 wt% | 273 K, 5 bar researchgate.net |
| B-PPM-2 | Tetraphenylsilane, 1,4-bis(bromomethyl)benzene | Not Specified | 67 cm³/g | 273 K, 1 bar researchgate.net |
| NC-Cu-BTC Composite | Copper, Benzene-1,3,5-tricarboxylic acid, Nitrogen-containing microporous carbon | Not Specified | 8.24 mmol/g | 0 °C, 1 bar acs.org |
This table presents data for porous polymers with structural similarities to those derivable from this compound, illustrating the potential of this class of materials for CO2 capture.
Selective Sorption of Heavy Metal Ions (e.g., Hg2+, Pb2+, Cu2+)
The functional groups within COFs and other porous polymers are crucial for the selective capture of hazardous heavy metal ions from aqueous solutions. Boronic acid groups, in particular, show a strong affinity for certain metals, while other functionalities like thiols can be introduced to target specific ions like mercury.
A key strategy involves post-synthetic modification (PSM), where a base COF is first synthesized and then functionalized. For example, a vinyl-functionalized COF was treated with 1,2-ethanedithiol (B43112) to create COF-S-SH. acs.org This thiol-functionalized material demonstrated an exceptionally high capacity for removing mercury (Hg2+) from water, recorded at 1350 mg of Hg2+ per gram of adsorbent. acs.org This capacity surpasses that of most previously reported thiol-functionalized materials. acs.org The high concentration of chelating thiol groups combined with the ordered pore channels of the COF facilitates rapid diffusion and strong binding of mercury ions. acs.org
Boronic acid-functionalized materials have also been explored for heavy metal sequestration. Carbon microspheres functionalized with boronic acid have been shown to be highly efficient in adsorbing Cu(II), Ni(II), and Cr(VI) ions. researchgate.net Similarly, the functionalization of COFs with boronic acid units can create specific adsorption sites. While often used for capturing organic molecules, these sites can also interact with metal ions. Research on boronic acid-functionalized COFs has noted their potential for lead (Pb2+) capture. researchgate.net The mechanism often involves chelation, coordination, and ion exchange interactions between the functional groups on the porous framework and the metal ions in solution. mdpi.com
Table 2: Adsorption Capacities for Heavy Metal Ions
| Adsorbent Material | Functional Group | Target Ion | Adsorption Capacity (mg/g) | Key Finding |
|---|---|---|---|---|
| COF-S-SH | Thiol (-SH) | Hg2+ | 1350 | Surpasses most thiol-functionalized adsorbents. acs.org |
| Boronic acid-functionalized carbon microspheres | Boronic Acid | Ni(II) | 205.7 | Highest capacity among Cu(II), Ni(II), and Cr(VI) tested. researchgate.net |
| Boronic acid-functionalized carbon microspheres | Boronic Acid | Cu(II) | 183.38 | High efficiency for copper removal. researchgate.net |
| Fe3O4/C@PM | Carbonyl, Hydroxyl | Zn2+ | 343.3 | Highest among the three metals tested. mdpi.com |
| Fe3O4/C@PM | Carbonyl, Hydroxyl | Cd2+ | 250.7 | High capacity for cadmium removal. mdpi.com |
Biomedical and Theranostic Platforms
The precise, tunable, and biocompatible nature of COFs derived from this compound makes them highly attractive for advanced biomedical applications. bohrium.comresearchgate.net When synthesized at the nanoscale (NCOFs), these materials can be used as sophisticated platforms for cancer therapy and diagnosis (theranostics). acs.orgrsc.org
Nanoscale Covalent Organic Frameworks for Oncotherapy
Nanoscale Covalent Organic Frameworks (NCOFs) represent a new frontier in cancer nanomedicine. bohrium.comresearchgate.net Their high crystallinity, inherent porosity, and the ability to be decorated with various functional groups make them ideal for therapeutic applications. bohrium.com
A notable example is a 2D COF synthesized from the condensation of anthracene-2,3,6,7-tetraol (B11927175) and this compound. bohrium.comresearchgate.net The structure of this COF allows the stacked anthracene (B1667546) units to undergo a photodimerization reaction when irradiated with light (360 nm). bohrium.com This process disrupts the material's conjugated system, a change that can be harnessed for therapeutic effect. This light-induced structural change forms the basis of its application in photodynamic therapy, where the material can be activated at a tumor site to induce cell death. In vitro studies have demonstrated the anti-tumor activity of such COFs against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cells. acs.orgbohrium.com
Functionalization for Drug Delivery
The inherent porosity of COFs is a key advantage for their use as drug delivery vehicles. bohrium.com The cavities within the framework can encapsulate a variety of guest molecules, including chemotherapeutic drugs. This allows for controlled release, which can improve the drug's pharmacokinetic profile, lead to selective accumulation in tumors, and reduce systemic toxicity. bohrium.com
The modular nature of COFs means they can be easily functionalized to enhance their drug delivery capabilities. bohrium.com For instance, the surface of an NCOF can be decorated with targeting ligands that specifically bind to receptors overexpressed on cancer cells, ensuring that the therapeutic payload is delivered directly to the intended site. The release of the encapsulated drug can be triggered by internal stimuli (like the acidic pH of a tumor microenvironment) or external stimuli (like light), offering a high degree of control over the therapy. bohrium.com
Bioimaging Applications
The same properties that make NCOFs excellent for therapy also make them suitable for bioimaging. The ability to incorporate fluorescent molecules into the COF structure allows for real-time tracking of the nanoparticles within a biological system. bohrium.com
The COF synthesized from anthracene-2,3,6,7-tetraol and this compound, for example, possesses intrinsic fluorescence due to its anthracene units. bohrium.comresearchgate.net Changes in this fluorescence can be used to monitor the NCOF's location and its interaction with its environment. By combining imaging capabilities with therapeutic functions, these NCOFs act as "theranostic" platforms, enabling simultaneous diagnosis (e.g., imaging a tumor) and treatment (e.g., targeted drug delivery or phototherapy). bohrium.com This dual functionality is a significant advantage in developing personalized cancer treatments. bohrium.com
Table 3: Biomedical Applications of a this compound-Based COF
| Application | COF Components | Mechanism | Targeted Cancer Cell Lines |
|---|---|---|---|
| Oncotherapy (Photodynamic Therapy) | This compound, Anthracene-2,3,6,7-tetraol | Light-induced (360 nm) photodimerization of anthracene units disrupts the conjugated system. bohrium.comresearchgate.net | Human Breast Adenocarcinoma (MCF-7), Human Colorectal Carcinoma (HCT-116) acs.orgbohrium.com |
| Drug Delivery | This compound, various functional linkers | Encapsulation of drug molecules within the inherent pores of the COF for controlled release. bohrium.com | General application for various tumor types. |
| Bioimaging | this compound, Anthracene-2,3,6,7-tetraol | Intrinsic fluorescence from anthracene units allows for tracking of the nanoscale COF. bohrium.comresearchgate.net | General application for tracking in various biological systems. |
Catalysis and Electrocatalysis
This compound is a foundational linker for creating crystalline porous materials that exhibit significant potential in catalysis and electrocatalysis. The precise arrangement of atoms in COFs and MOFs creates well-defined pores and a high surface area, which facilitates access to uniformly distributed active sites. uq.edu.au This structural advantage can enhance catalytic activity and selectivity. uq.edu.au
The versatility of this compound allows it to react through dehydration to form stable boroxine (B1236090) linkers or via boronate esterification with diols. This flexibility enables the design of robust frameworks tailored for specific catalytic processes. For instance, boronate-ester-linked 2D COFs have been synthesized from this compound, which possess unique photochemical properties, suggesting applications in photocatalysis. rsc.org While detailed performance metrics are an area of ongoing research, the inclusion of this compound as a primary building block is a key strategy in the development of next-generation catalysts. uq.edu.au Materials derived from this compound are being explored for a range of applications, from facilitating C-C coupling reactions to acting as platforms for energy storage and conversion, which are intrinsically linked to electrocatalytic processes. rsc.org
Table 1: Frameworks Derived from this compound and Their Catalytic Relevance
| Framework Type | Linker(s) | Key Feature | Potential Application | Reference |
| 2D Covalent Organic Framework (COF) | This compound, Anthracene-2,3,6,7-tetraol | Boronate-ester linkage, photo-responsive structure | Photocatalysis | rsc.org |
| 2D Metal-Organic Frameworks (MOFs) | This compound (BTPA) | High surface area, tunable active sites | General Catalysis, Electrocatalysis | uq.edu.au |
| General Covalent Organic Frameworks (COFs) | This compound | Tunable mesopores | C-C Coupling Reactions | rsc.org |
Antibacterial Materials based on MOFs
In the search for new solutions to combat bacterial resistance, Metal-Organic Frameworks (MOFs) have emerged as a promising class of antibacterial materials. While this compound is a key component for functional materials, extensive research into antibacterial MOFs has prominently featured its structural analogue, 1,3,5-Benzenetricarboxylic acid (H3BTC). The resulting MOF, often designated as Cu-BTC, showcases the potential of the benzene-1,3,5-triyl core in designing potent antibacterial agents. nih.govnih.gov
The antibacterial mechanism of Cu-BTC is primarily attributed to the gradual release of copper ions (Cu²⁺) from the framework. nih.govnih.gov These ions can attach to the bacterial cell surface, disrupt the cell membrane, and interfere with DNA synthesis, ultimately leading to cell death. nih.gov Studies have demonstrated the efficacy of Cu-BTC against both Gram-negative (Escherichia coli) and Gram-positive (Lactobacillus, Staphylococcus epidermidis) bacteria. nih.govugr.es
Research has also extended to other MOFs built with benzene-1,3,5-triyl derivatives. Novel MOFs, IEF-23 and IEF-24, were synthesized using an antibacterial tricarboxylate linker derived from the 1,3,5-tris(styryl)benzene structure, coordinated with copper (Cu²⁺) and zinc (Zn²⁺) ions, respectively. ugr.es Both materials showed significant antimicrobial activity, with the copper-based MOF demonstrating particularly strong effects. ugr.es This underscores the utility of the benzene-1,3,5-triyl scaffold in developing a range of metal-ligand combinations for antibacterial applications. Furthermore, non-MOF molecular structures derived directly from this compound have also been investigated for their antimicrobial properties, indicating the intrinsic potential of the boronic acid functional group in this field. researchgate.net
Table 2: Antibacterial Activity of MOFs with Benzene-1,3,5-triyl Derivative Linkers
| MOF | Metal Ion | Linker | Target Bacteria | Finding | Reference |
| Cu-BTC | Cu²⁺ | 1,3,5-Benzenetricarboxylic acid | Escherichia coli | Complete growth inhibition at 1500 µg | nih.govnih.gov |
| Cu-BTC | Cu²⁺ | 1,3,5-Benzenetricarboxylic acid | Lactobacillus sp. | Complete growth inhibition at 1700 µg | nih.govnih.gov |
| IEF-23 | Cu²⁺ | 1,3,5-tris(styryl)benzene tricarboxylic acid | Escherichia coli | Active against strain | ugr.es |
| IEF-23 | Cu²⁺ | 1,3,5-tris(styryl)benzene tricarboxylic acid | Staphylococcus epidermidis | Higher activity than against E. coli | ugr.es |
| IEF-24 | Zn²⁺ | 1,3,5-tris(styryl)benzene tricarboxylic acid | Escherichia coli | Active against strain | ugr.es |
| IEF-24 | Zn²⁺ | 1,3,5-tris(styryl)benzene tricarboxylic acid | Staphylococcus epidermidis | Higher activity than against E. coli | ugr.es |
Future Research Directions and Outlook
Exploration of Novel Framework Topologies and Architectures
A primary focus of future research will be the design and synthesis of COFs with unprecedented network topologies. While many COFs derived from benzene-1,3,5-triyltriboronic acid exhibit predictable hexagonal structures, the exploration of new linker geometries and reaction conditions can lead to more complex and potentially more functional architectures. magtech.com.cn For instance, the use of mixed-linker systems, where this compound is co-polymerized with other building blocks of varying geometries and lengths, could result in novel topologies with unique pore shapes and sizes. nih.gov
Researchers are also investigating the use of external templates and structure-directing agents to guide the self-assembly of this compound and its co-monomers into non-conventional frameworks. The introduction of bulky functional groups on the linkers can induce steric hindrance that favors the formation of one polymorphic structure over another, offering a new level of control over the final architecture. rsc.org The development of computational modeling and predictive tools will be instrumental in designing these complex frameworks and understanding their formation mechanisms.
Strategies for Enhancing Framework Stability and Durability
A significant challenge in the practical application of COFs is their long-term chemical and thermal stability. While the boronate ester linkages formed from this compound are reversible, which is advantageous for error correction during synthesis, they can also be susceptible to hydrolysis, particularly in acidic or basic environments. magtech.com.cniacademic.info Future research will focus on several strategies to enhance the robustness of these frameworks.
Development of Advanced Post-Synthetic Modification Techniques
Post-synthetic modification (PSM) offers a powerful tool to introduce a wide range of chemical functionalities into pre-existing COFs, thereby tailoring their properties for specific applications. nih.govrsc.org While PSM has been successfully applied to various COFs, future research will focus on developing more sophisticated and versatile modification strategies for frameworks derived from this compound. rsc.orgsci-hub.se
This includes the development of orthogonal PSM reactions that allow for the sequential and site-specific introduction of multiple functional groups. nih.gov Researchers are also exploring "framework-to-framework" transformations, where the initial COF serves as a template for the creation of a new framework with entirely different components and properties. rsc.org A key challenge in PSM is to perform these chemical transformations without compromising the crystallinity and porosity of the parent framework. nih.gov Therefore, the development of mild and highly efficient reaction conditions is crucial.
| PSM Strategy | Description | Potential Impact |
| Pendant Group and Skeleton Functionalization | Modification of existing functional groups or the aromatic backbone of the COF. semanticscholar.org | Introduction of catalytic sites, sensing moieties, or chiral selectors. |
| Linkage Functionalization | Chemical transformation of the connecting bonds within the framework. semanticscholar.org | Enhancement of framework stability and alteration of electronic properties. |
| Host-Guest Functionalization | Encapsulation of functional molecules within the pores of the COF. rsc.org | Creation of composite materials with combined properties. |
Scalable Synthesis and Manufacturing Approaches for Industrial Relevance
For this compound-derived materials to transition from the laboratory to industrial applications, the development of scalable and cost-effective synthesis methods is paramount. Current synthetic procedures often involve solvothermal methods that require high temperatures and long reaction times, which are not always amenable to large-scale production. nih.gov
Integration of Multifunctional Properties in Derived Materials
The inherent tunability of COFs allows for the integration of multiple functionalities within a single material. Future research will increasingly focus on designing and synthesizing multifunctional materials derived from this compound that can perform several tasks simultaneously.
For example, a COF could be designed to have both catalytic activity and selective adsorption properties, enabling it to act as a "nanoreactor" for tandem reactions. Another possibility is the development of COFs that combine porosity for gas storage with conductivity for use in electronic devices. ossila.com The incorporation of photoactive or electroactive moieties into the framework can lead to materials for applications in photocatalysis, sensing, and energy storage. ossila.com The ability to precisely control the placement of different functional groups within the framework will be crucial for achieving synergistic effects and creating advanced materials with unprecedented performance.
Q & A
Q. What are the common synthetic routes for Benzene-1,3,5-triyltriboronic acid in laboratory settings?
this compound is typically synthesized via self-condensation reactions of boronic acid derivatives under controlled dehydration conditions. A key method involves the formation of BO rings through the elimination of water molecules, as observed in covalent organic framework (COF) synthesis. This process requires precise stoichiometric control and anhydrous solvents (e.g., mesitylene/dioxane mixtures) to promote cyclotrimerization . Alternative routes may involve Suzuki-Miyaura coupling precursors, though this is less common due to the compound’s inherent symmetry.
Q. How is this compound characterized using spectroscopic methods?
- Infrared (IR) Spectroscopy : B-O stretching vibrations (~1340–1390 cm⁻¹) and B-OH bending modes (~950 cm⁻¹) confirm boronic acid functionality. Comparisons with pinacol ester derivatives (e.g., absence of ester-specific peaks) help verify purity .
- NMR Spectroscopy : B NMR shows a peak near 28–30 ppm for trigonal boron centers, while H NMR reveals aromatic proton splitting patterns consistent with a 1,3,5-substitution (e.g., a singlet for equivalent protons). C NMR corroborates the aromatic backbone structure .
- X-ray Diffraction (XRD) : Used to confirm crystallinity in COF applications, with distinct peaks corresponding to hexagonal pore structures .
Advanced Research Questions
Q. What role does this compound play in the synthesis of covalent organic frameworks (COFs)?
As a trifunctional linker , it enables the construction of hexagonal COF architectures (e.g., COF-5 analogs ) via reversible boroxine (BO) bond formation. Its planar symmetry promotes long-range order, while the boronic acid groups facilitate dynamic covalent chemistry, allowing self-healing and defect correction during synthesis. Computational studies (DFT) suggest that its geometry optimizes lattice energy, enhancing framework stability .
Q. How do computational methods contribute to understanding the stability of COFs synthesized with this compound?
Density Functional Theory (DFT) calculations evaluate formation energies of boroxine-linked COFs, revealing that dehydration reactions are thermodynamically favorable (ΔG < 0). These models predict stability under varying humidity and temperature, identifying hydrolysis as a key degradation pathway. Comparative studies with other linkers (e.g., BDBA, BPDA) highlight its superior resistance to torsional strain in 2D frameworks .
Q. What experimental challenges arise in achieving high crystallinity in COFs using this compound?
Key challenges include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may disrupt boroxine formation, whereas non-polar solvents (e.g., mesitylene) improve crystallinity by slowing reaction kinetics .
- Moisture Sensitivity : Trace water can hydrolyze boroxine bonds, necessitating strict anhydrous conditions. Stabilization strategies include molecular sieves or inert-atmosphere gloveboxes.
- Reaction Time : Extended solvothermal synthesis (72+ hours) is often required to achieve long-range order, as confirmed by XRD and BET surface area analysis .
Q. How does this compound compare to other boronic acid linkers in functional material design?
Unlike linear diboronic acids (e.g., BDBA), its trigonal symmetry enables 3D network formation in supramolecular polymers. However, its rigidity can limit dynamic behavior compared to flexible linkers. In COFs, it produces larger pore sizes (~3.2 nm) but lower surface areas than PDBA-derived frameworks due to increased interlayer spacing .
Methodological Considerations
Q. What precautions are necessary for handling this compound in experimental workflows?
- Moisture Control : Store under inert gas (Ar/N) at –20°C to prevent boroxine pre-formation. Use dried solvents and Schlenk-line techniques for reactions .
- Spectroscopic Artifacts : B NMR signals may broaden due to boronic acid equilibration; quench samples with pinacol to stabilize boronates for clearer spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
